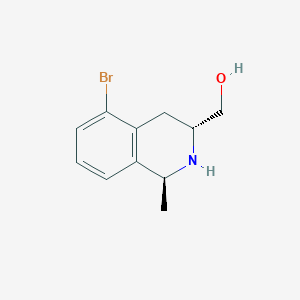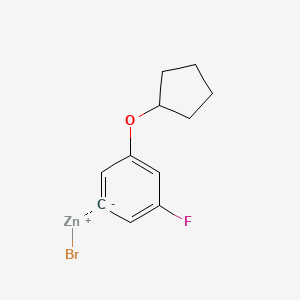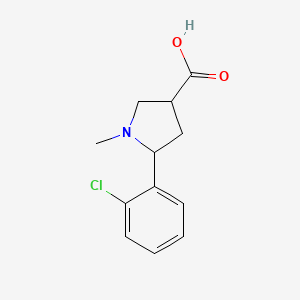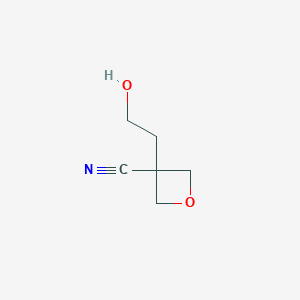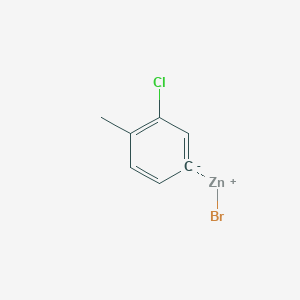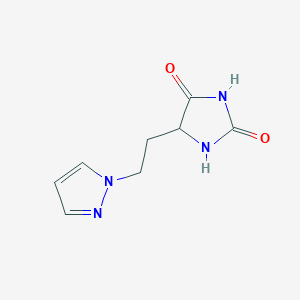
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyrazole rings
準備方法
The synthesis of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further reactions to introduce the imidazolidine ring . Industrial production methods often utilize multi-step synthesis processes that ensure high yield and purity of the final product .
化学反応の分析
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of agrochemicals and as a precursor in material science
作用機序
The mechanism of action of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar compounds to 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione include:
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: This compound has a similar structure but with different substituents on the pyrazole ring.
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of pyrazole and imidazolidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
5-(2-pyrazol-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2/c13-7-6(10-8(14)11-7)2-5-12-4-1-3-9-12/h1,3-4,6H,2,5H2,(H2,10,11,13,14) |
InChIキー |
PKLQYDCLTRMHGO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCC2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


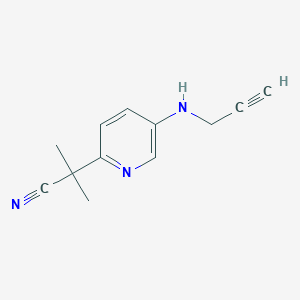
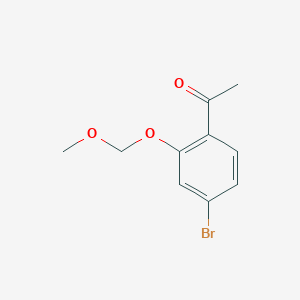
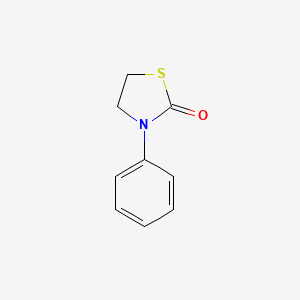
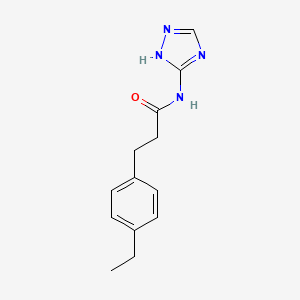
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
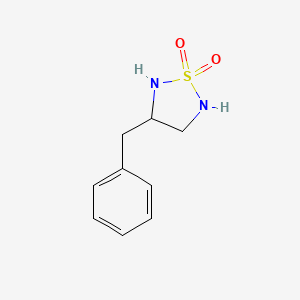
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
